molecular formula C26H14Cl2N4O4 B12637877 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-23-0

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Cat. No.: B12637877
CAS No.: 920009-23-0
M. Wt: 517.3 g/mol
InChI Key: FAOYRDADLWBTOA-UHFFFAOYSA-N
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Description

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a structurally complex anthraquinone derivative characterized by two hydrazinyl-linked 3-chloro-4-oxocyclohexadienylidene substituents at the 1,5-positions of the anthracene-9,10-dione core. This compound belongs to a class of molecules known for their planar aromatic systems and redox-active quinone moieties, which are critical in applications such as organic electronics, dyes, and anticancer agents .

Properties

CAS No.

920009-23-0

Molecular Formula

C26H14Cl2N4O4

Molecular Weight

517.3 g/mol

IUPAC Name

1,5-bis[(3-chloro-4-hydroxyphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C26H14Cl2N4O4/c27-17-11-13(7-9-21(17)33)29-31-19-5-1-3-15-23(19)26(36)16-4-2-6-20(24(16)25(15)35)32-30-14-8-10-22(34)18(28)12-14/h1-12,33-34H

InChI Key

FAOYRDADLWBTOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=CC(=C(C=C3)O)Cl)C(=O)C4=C(C2=O)C(=CC=C4)N=NC5=CC(=C(C=C5)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives with altered chemical properties .

Scientific Research Applications

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions to study its reactivity and potential for forming new compounds.

    Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, including enzyme activity, cell signaling, and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Aminoanthraquinones (e.g., compound 3a) exhibit superior cytotoxicity (IC50 1.1–13.0 µg/mL) due to enhanced cellular uptake via amino group interactions .

Hydrazinyl-Linked Heterocyclic Derivatives

Compounds like 5-(2-(9,10-dioxoanthracenyl)hydrazinylidene)thiazolidine-2,4-dione () share the hydrazinylanthraquinone core but incorporate heterocyclic moieties (e.g., thiazolidinedione), which confer additional hydrogen-bonding sites and modulate bioactivity. These derivatives exhibit moderate yields (68–83%) and melting points (152–240°C), suggesting higher thermal stability than the target compound .

Research Findings and Functional Implications

  • Synthetic Accessibility: The target compound’s synthesis would likely follow routes similar to and , though the chloro-cyclohexenone hydrazine substituents may require specialized coupling agents or protecting groups.
  • Biomedical Potential: While cytotoxic data for the target compound is absent, analogs like 1,5-bis(piperidine-ethylamino)anthraquinone () highlight the importance of substituent polarity in DNA interaction. The chloro and oxo groups in the target compound may facilitate covalent binding to cellular targets.

Data Tables for Comparative Analysis

Table 1. Substituent Effects on Anthraquinone Derivatives

Compound Type Key Substituents Bioactivity Highlight Reference
Target Compound Hydrazinyl-Cl-cyclohexene Hypothesized redox activity
Aminoanthraquinones Butylamino, piperidine-ethylamino DNA stabilization, cytotoxicity
Hydroxy/Methoxy Derivatives Phenyl, methoxyphenyl Moderate cytotoxicity, high melting
Hydrazinyl-Heterocyclic Thiazolidinedione, imidazolidinedione Enhanced thermal stability

Biological Activity

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H14Cl2N4O4
  • Molecular Weight : 517.32 g/mol
  • CAS Number : 920009-23-0

Research indicates that compounds related to anthracene derivatives exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity :
    • Anthracene derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Anti-inflammatory Effects :
    • Some studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Compound NameActivity TypeEffective ConcentrationMechanism of ActionReference
MitoxantroneAntineoplastic5 μg/mLInhibition of IL-1β, TNF-α, and nitric oxide production
1,4-Anthracene DerivativesAnti-inflammatoryVariesModulation of inflammatory mediators
3-Chloro DerivativeCytotoxicityVariesInduction of apoptosis through ROS generation

Study on Inflammatory Mediators

A study evaluating the effects of anthracenedione derivatives found that certain disubstituted compounds significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in RAW264.7 macrophages. The results indicated a promising therapeutic potential for these compounds in managing inflammatory diseases while exhibiting lower cytotoxicity compared to established drugs like mitoxantrone .

Antitumor Activity Assessment

In another investigation focusing on the antitumor properties of anthracene derivatives, it was demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines. The study highlighted a structure-activity relationship (SAR) indicating that modifications to the anthracene core could enhance its efficacy against specific cancer types .

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